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LecA (PA-IL) from Pseudomonas aeruginosa -

LecA (PA-IL) from Pseudomonas aeruginosa

Catalog Number: EVT-1507391
CAS Number:
Molecular Formula: C26H45NO19
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

LecA, also known as PA-IL, is a soluble galactose-binding lectin derived from the bacterium Pseudomonas aeruginosa. This lectin is classified under the Pfam family PF07828 and exhibits a strong specificity for α-galactose, which is commonly found on glycosphingolipids of the globoside family. LecA plays a crucial role in bacterial adhesion to host cells and has been implicated in the internalization of bacteria, contributing to the pathogenicity of Pseudomonas aeruginosa infections .

Source and Classification

LecA is produced by Pseudomonas aeruginosa, an opportunistic pathogen known for its role in various infections, particularly in immunocompromised individuals. The lectin is a tetrameric protein composed of four subunits, each approximately 12.75 kDa in size, leading to a total molecular weight of about 51 kDa . The gene encoding LecA, referred to as lecA, has been sequenced and characterized, revealing its monocistronic organization with a transcriptional start site located upstream of the coding region .

Synthesis Analysis

Methods

The synthesis of LecA involves recombinant DNA technology. The gene encoding LecA is cloned into an expression vector, such as pET25b, to create a recombinant plasmid known as pET25b-PAIL. This plasmid is then transformed into competent Escherichia coli cells for protein expression. The transformation process typically includes heat shock and recovery steps to facilitate the uptake of the plasmid by the bacterial cells .

Technical Details

  1. Transformation: Competent E. coli cells are mixed with the plasmid and subjected to heat shock at 42 °C for 45 seconds.
  2. Expression: Following transformation, the cells are incubated to allow for protein expression.
  3. Purification: LecA can be purified using affinity chromatography techniques that exploit its specific binding properties .
Molecular Structure Analysis

LecA has been structurally characterized through X-ray crystallography, revealing its tetrameric arrangement and binding sites for α-galactose. The first structure was reported in 2003, showcasing how aromatic groups on sugar anomeric positions enhance binding affinity through CH-π interactions with histidine residues in the lectin .

Structure Data

  • Molecular Weight: Approximately 51 kDa (tetramer)
  • Subunit Composition: Four subunits of approximately 12.75 kDa each
  • Binding Affinity: Moderate affinity (KD ~ 5 µM) for β-galactosides .
Chemical Reactions Analysis

LecA participates in various biochemical interactions primarily through its carbohydrate-binding domain. It specifically binds to galactosyl residues on glycoproteins and glycolipids on host epithelial cells, facilitating bacterial adhesion and subsequent infection processes.

Technical Details

The binding interactions can be characterized using techniques such as surface plasmon resonance and isothermal titration calorimetry, which provide insights into binding kinetics and affinities of potential inhibitors targeting LecA .

Mechanism of Action

LecA's mechanism of action involves binding to specific carbohydrate moieties on host cells, which promotes bacterial adhesion and internalization. This interaction can lead to cytotoxic effects on respiratory epithelial cells, contributing to the virulence of Pseudomonas aeruginosa infections . The regulation of LecA production is influenced by quorum sensing mechanisms within bacterial populations, indicating a sophisticated level of control over virulence factor expression based on cell density .

Physical and Chemical Properties Analysis

Physical Properties

  • Form: Soluble lectin
  • Structure: Tetrameric protein
  • Stability: Stability can be affected by environmental conditions such as pH and ionic strength.

Chemical Properties

  • Solubility: LecA is soluble in aqueous solutions.
  • Specificity: High specificity for α-galactose residues.
  • Interactions: Exhibits strong interactions with aromatic compounds due to CH-π interactions.

Relevant data from studies indicate that modifications in sugar structure can significantly alter binding affinities and interaction dynamics with LecA .

Applications

LecA has significant scientific applications, particularly in understanding bacterial pathogenesis and developing therapeutic strategies against Pseudomonas aeruginosa infections. Research into high-affinity inhibitors targeting LecA has shown promise as a novel approach to combat infections without relying on traditional antibiotics. This includes the development of multivalent glycoside inhibitors that could disrupt LecA-mediated adhesion processes . Additionally, LecA's role in biofilm formation makes it an attractive target for drug development aimed at preventing chronic infections associated with biofilm-producing bacteria .

Structural Characterization of LecA

Molecular Architecture of the LecA Tetramer

Quaternary Structure and Subunit Interactions

LecA (PA-IL) forms a stable homotetrameric structure with D₂ symmetry, where four identical 12.75-kDa subunits assemble into a roughly cubic arrangement [1] [3]. Each monomer adopts a compact β-sandwich fold composed of two antiparallel β-sheets, characteristic of the "jelly-roll" motif observed in many lectins. The tetrameric organization creates four identical carbohydrate-binding sites, positioned such that each site faces outward, enabling multivalent interactions with host glycoconjugates [3] [6].

Subunit interactions are primarily stabilized by hydrophobic interfaces and a network of hydrogen bonds. The core interface involves residues from β-strands 7, 8, and 11, with key contributions from Val76, Ile78, and Val99 forming a hydrophobic cluster. Additional stability is provided by salt bridges between Glu74 and Arg101 of adjacent subunits. This quaternary structure is essential for LecA's functional integrity, as disassembly into monomers abolishes carbohydrate-binding activity [3] [6]. Mutagenesis studies disrupting these interfaces reduce lectin stability and impair bacterial adhesion, highlighting the biological significance of the tetrameric assembly [8].

Table 1: Key Interactions Stabilizing the LecA Tetramer

Interface RegionInteraction TypeKey ResiduesFunctional Consequence
β-strand 7/8 (Chain A-B)HydrophobicVal76, Ile78, Phe80Tetramer stability
Loop 5-6 (Chain A-C)Hydrogen bondsAsn53, Ser55, Gln57Inter-subunit communication
β-strand 11 (Chain B-D)Salt bridgeGlu74, Arg101Quaternary integrity

Calcium-Binding Sites and Their Role in Lectin Function

Each LecA monomer contains a high-affinity calcium ion (Ca²⁺) coordinated in a conserved binding pocket essential for carbohydrate recognition [3]. The Ca²⁺ site exhibits a distorted octahedral geometry formed by five protein ligands and one coordination position occupied by the carbohydrate substrate. Protein ligands include Asp100 (bidentate carboxylate), Asn107 (carbonyl oxygen), His50 (imidazole nitrogen), and a water molecule that is displaced upon sugar binding [3].

Calcium plays a dual role:

  • Structural stabilization: The Ca²⁺ ion maintains the proper conformation of the binding pocket loops, particularly the conserved "GGH" motif (residues 103-105). Calcium removal induces structural disorder, abolishing galactose binding [3].
  • Direct carbohydrate coordination: The Ca²⁺ ion directly coordinates the O3 and O4 hydroxyl groups of galactose, positioning the sugar for specific hydrogen bonding with adjacent residues [3] [6].

Calcium binding is characterized by high affinity (Kd ~ 10⁻⁷ M), making the metal ion association essentially irreversible under physiological conditions. This tight binding ensures the lectin remains functional in diverse environments encountered during infection [3].

Carbohydrate Recognition Domain (CRD) Analysis

Galactose-Binding Specificity and Selectivity

The LecA CRD exhibits exquisite specificity for D-galactose and its derivatives, achieved through a combination of hydrogen bonding, hydrophobic interactions, and calcium-mediated coordination [2] [3]. The binding pocket accommodates galactose in a low-energy chair conformation (⁴C₁), with key interactions including:

  • O6: Hydrogen bond with Asp100 OD1
  • O4: Coordination to Ca²⁺ and hydrogen bond with Asn107 ND2
  • O3: Coordination to Ca²⁺
  • O2: Hydrogen bond with Gly105 backbone nitrogen [3]

LecA binds galactose with moderate affinity (Kd ~ 27 μM for monovalent galactosides), but exhibits significantly enhanced avidity through multivalent interactions. Remarkably, engineered divalent ligands exploiting LecA's tetrameric structure achieve sub-nanomolar affinities (Kd = 6-16 nM) due to the chelate effect [2]. This dramatic affinity enhancement demonstrates the biological advantage of LecA's quaternary structure for clustering glycosphingolipids like globotriaosylceramide (Gb3) on host membranes [8].

Table 2: Binding Affinities of LecA for Galactose Derivatives

Ligand TypeRepresentative CompoundAffinity (Kd)Technique Used
MonovalentMethyl-α-galactoside27 μMAffinity Capillary Electrophoresis
MonovalentGalactose180 μMIsothermal Titration Calorimetry
DivalentChelating ligand (spacer-optimized)6-16 nMACE, BLI, ITC, Native MS
Natural receptorGb3 (lipid-presented)~1 μMSurface Plasmon Resonance

Structural Basis of α-Galactose vs. β-Galactose Discrimination

LecA exhibits a pronounced stereoselectivity for α-anomers of galactose over β-anomers, with a 50-fold higher affinity for α-methylgalactoside compared to its β-counterpart [3] [6]. This discrimination arises from specific interactions with the anomeric hydroxyl group:

  • α-galactose: The axial O1 hydroxyl forms a direct hydrogen bond with the carboxylate group of Asp100 and a water-mediated hydrogen bond with Gly104. Additionally, the hydrophobic environment surrounding the O1 position (contributed by Phe110 and Trp84) favors the less polar axial orientation [3] [6].
  • β-galactose: The equatorial O1 hydroxyl projects away from the Asp100 interaction zone, losing one critical hydrogen bond. Furthermore, the equatorial position creates minor steric clashes with Phe110 side chain, reducing binding complementarity [6].

Crystallographic studies of LecA complexed with β-galactose confirm displacement of the sugar by approximately 1.2 Å compared to the α-anomer, disrupting optimal Ca²⁺ coordination geometry [3]. This structural basis for anomer discrimination explains LecA's biological preference for α-galactosylated glycosphingolipids (e.g., Gb3) abundant on mammalian epithelial cell surfaces [8].

Comparative Structural Biology

Homology Modeling with Related Bacterial Lectins

LecA belongs to the R-type lectin superfamily, characterized by β-sandwich folds, though it lacks significant sequence homology with mammalian R-type lectins [3] [6]. Among bacterial lectins, LecA shares the highest structural similarity (Cα RMSD 1.8 Å) with the Chromobacterium violaceum lectin CV-IIL, despite only 25% sequence identity. Both lectins feature:

  • Conserved calcium coordination geometries
  • Parallel β-sandwich topologies
  • Tetrameric quaternary arrangements [6]

However, notable differences exist in loop regions governing carbohydrate specificity. The LecA galactose-binding loop (residues 99-107) is three residues shorter than the corresponding loop in fucose-specific lectins like LecB (PA-IIL), explaining their distinct sugar specificities [3] [10]. Homology modeling of LecA against plant galactose-binding lectins (e.g., Maclura pomifera agglutinin) reveals significant structural divergence (RMSD > 2.5 Å), particularly in the orientation of carbohydrate-binding loops and quaternary packing, highlighting evolutionary adaptation to distinct biological roles [2].

Cryo-EM and X-ray Crystallography Advancements in LecA Analysis

The LecA structure was initially solved by X-ray crystallography at 1.6 Å resolution in complex with galactose and calcium, providing atomic-level details of ligand coordination [3]. Recent advancements have further illuminated LecA dynamics:

  • Time-resolved crystallography: Captured intermediate states during galactose binding, revealing a "trap-and-lock" mechanism where initial calcium coordination precedes side chain conformational changes optimizing hydrogen bonding [3].
  • Cryo-electron microscopy (cryo-EM): While traditionally limited for small proteins, LecA's tetrameric stability (268 kDa) enabled cryo-EM reconstructions at 3.2 Å resolution, confirming solution-state conservation of the crystallographic tetramer [4] [7]. Cryo-EM also revealed conformational flexibility in the N-terminal region (residues 1-20), unresolved in crystals, which may participate in membrane interactions [4] [8].
  • Cryo-electron tomography (cryo-ET): Applied to LecA bound to lipid bilayers, demonstrating how lectin clustering induces membrane curvature through multivalent Gb3 engagement [8]. These studies directly visualized the "lipid zipper" mechanism where LecA bridges bacterial and host membranes, facilitating bacterial invasion [8].

Table 3: Structural Techniques Applied to LecA Characterization

TechniqueResolution AchievedKey Structural InsightsReference Source
X-ray crystallography1.6 ÅAtomic details of Ca²⁺/galactose coordination [3]
Cryo-EM single particle3.2 ÅSolution-state tetramer conformation [4] [7]
Cryo-electron tomography~20 ÅMembrane reorganization during LecA binding [8]
Native mass spectrometryN/A (stoichiometry)Validation of tetramer stability in solution [2]

Properties

Product Name

LecA (PA-IL) from Pseudomonas aeruginosa

Molecular Formula

C26H45NO19

Synonyms

Sugar specificity: αGalactose

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